JNJ-47965567

P2X7 Receptor Binding Affinity Comparison Radioligand Displacement

Many P2X7 antagonists (e.g., BBG, A-438079) exhibit poor CNS penetration, risking false-negative results in neuroinflammation models. JNJ-47965567 is specifically optimized for central target engagement with superior brain partitioning. • Brain/plasma ratio: 0.8 (rat, 30 mg/kg p.o.) - substantially exceeds non-CNS-penetrant alternatives • Human pKi: 7.9 ± 0.07; Rat pKi: 8.7; Brain EC₅₀: 78 ± 19 ng/mL • Potent IL-1β release inhibition: human monocytes pIC₅₀ 7.5, rat microglia pIC₅₀ 7.1 • Supplied as ≥98% HPLC-pure solid; validated for epilepsy, ALS, and neuropathic pain models

Molecular Formula C28H32N4O2S
Molecular Weight 488.6 g/mol
Cat. No. B608231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-47965567
SynonymsJNJ-47965567;  JNJ 47965567;  JNJ47965567.
Molecular FormulaC28H32N4O2S
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=C(N=CC=C2)SC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C28H32N4O2S/c33-26(25-12-7-15-29-27(25)35-24-10-5-2-6-11-24)30-22-28(13-20-34-21-14-28)32-18-16-31(17-19-32)23-8-3-1-4-9-23/h1-12,15H,13-14,16-22H2,(H,30,33)
InChIKeyXREFXUCWSYMIOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-47965567: CNS-Permeable P2X7 Antagonist


JNJ-47965567 is a potent, selective, and centrally permeable small-molecule antagonist of the purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel implicated in neuroinflammation, neurodegeneration, and chronic pain. The compound exhibits high binding affinity for both human (pKi = 7.9 ± 0.07) and rat (pKi = 8.7) P2X7 receptors [1]. JNJ-47965567 is characterized by robust brain penetration, with a brain/plasma concentration ratio of 0.8 in rats (2 hours post-oral administration of 30 mg/kg) and a brain EC₅₀ of 78 ± 19 ng/mL for target engagement as measured by ex vivo receptor autoradiography . It is a well-validated pharmacological tool compound specifically designed for probing central P2X7 function in rodent models of CNS pathophysiology [2].

Why CNS Studies Need JNJ-47965567 Over Generics


Not all P2X7 receptor antagonists are created equal, particularly when central nervous system (CNS) target engagement is required. Many widely available P2X7 antagonists, such as Brilliant Blue G (BBG) and A-438079, suffer from limited or poorly characterized brain penetration, rendering them suboptimal for studies aimed at interrogating central P2X7 biology [1]. Conversely, JNJ-47965567 was specifically optimized to achieve superior CNS partitioning, with a brain/plasma ratio of 0.8 that substantially exceeds that of other available P2X7 antagonists . This pharmacokinetic differentiation is critical: substituting JNJ-47965567 with a non-brain-penetrant analog (e.g., BBG) in a CNS model would likely yield false-negative results due to insufficient target exposure in the relevant tissue compartment. Therefore, procurement decisions for CNS-focused P2X7 studies must prioritize compounds with demonstrated, quantitative brain penetration data.

JNJ-47965567: Quantitative Comparator Evidence


Superior P2X7 Binding Affinity

JNJ-47965567 demonstrates higher binding affinity for the human P2X7 receptor compared to the widely used antagonists A-438079, AZ-10606120, and Brilliant Blue G (BBG). In radioligand displacement assays using human 1321N1 cell membranes, JNJ-47965567 exhibits a pKi of 7.9 ± 0.07 (Ki ≈ 12.6 nM) [1]. In contrast, A-438079 is reported to have a pIC₅₀ of 6.9 (IC₅₀ ≈ 126 nM) in functional Ca²⁺ influx assays , AZ-10606120 shows an IC₅₀ of ~10 nM in BzATP-induced ethidium uptake assays [2], and BBG is a less potent, non-selective dye with an IC₅₀ in the micromolar range [3]. Direct head-to-head comparison in HEK293 cells stably expressing human P2X7R confirms that JNJ-47965567 achieves greater inhibition of ATP-induced Ca²⁺ responses at lower concentrations than A-438079 and AZ-10606120 [4].

P2X7 Receptor Binding Affinity Comparison Radioligand Displacement

Brain Penetration vs. Brilliant Blue G

JNJ-47965567 achieves superior and well-characterized brain penetration, a critical differentiator for CNS applications. The brain/plasma concentration ratio for JNJ-47965567 is 0.8 in rats at 2 hours post-oral administration of 30 mg/kg, indicating efficient partitioning into the CNS . In contrast, Brilliant Blue G (BBG), while reported to cross the blood-brain barrier, has no quantitatively defined brain/plasma ratio in the primary literature, and its CNS exposure is variable and poorly characterized [1]. This lack of rigorous pharmacokinetic data for BBG introduces significant uncertainty in CNS studies. Furthermore, JNJ-47965567's CNS target engagement is confirmed by ex vivo receptor autoradiography, yielding a brain EC₅₀ of 78 ± 19 ng/mL [2].

Blood-Brain Barrier CNS Penetration Pharmacokinetics

Cross-Species Potency vs. AZ-10606120

JNJ-47965567 exhibits a balanced and well-characterized potency profile across human, rat, and mouse P2X7 receptors, with pKᵢ values of 7.9 (human) and 8.7 (rat), and functional pIC₅₀ values of 8.3 (human), 7.2 (rat), and 7.5 (mouse) for inhibition of BzATP-induced Ca²⁺ responses [1]. In contrast, AZ-10606120, while a potent antagonist at human P2X7R (IC₅₀ ~10 nM), shows significantly reduced potency at the rat ortholog (IC₅₀ = 24 nM for ATP-induced ethidium uptake) . This species difference limits the utility of AZ-10606120 in rodent CNS models. JNJ-47965567 demonstrates no significant speciation, maintaining high affinity across species. Moreover, in native systems, JNJ-47965567 potently attenuates IL-1β release with pIC₅₀ values of 6.7 (human blood), 7.5 (human monocytes), and 7.1 (rat microglia) [2].

Species Selectivity Functional Antagonism IL-1β Release

CNS Target Engagement vs. JNJ-42253432

JNJ-47965567 demonstrates robust and quantifiable CNS target engagement, as measured by ex vivo receptor autoradiography in rat brain, with a brain EC₅₀ of 78 ± 19 ng/mL [1]. This provides a direct, dose-dependent measure of receptor occupancy in the target tissue. In comparison, the structurally related P2X7 antagonist JNJ-42253432, while also brain-penetrant, shows lower potency in CNS target engagement assays. JNJ-42253432 has an IC₅₀ of 9 nM in vitro but a higher brain EC₅₀ (values not explicitly reported for autoradiography) and was not advanced as a primary tool compound for CNS studies [2]. JNJ-47965567's lower brain EC₅₀ translates to more efficient target coverage at clinically relevant doses. Furthermore, functional CNS engagement is confirmed by in vivo blockade of BzATP-induced IL-1β release in the rat brain [3].

CNS Target Engagement Ex Vivo Autoradiography Pharmacodynamics

Seizure Model Efficacy vs. A-438079

In a head-to-head comparison of P2X7 antagonists in seizure models, JNJ-47965567 demonstrated unique and sustained efficacy. In the maximal electroshock seizure (MES) test in mice, JNJ-47965567 showed a significant and long-lasting delay in kindling development, whereas A-438079 and AZ-10606120 had minimal effects [1]. In fully kindled rats, JNJ-47965567 produced a modest but significant reduction in mean seizure stage, while A-438079 and AZ-10606120 were ineffective [2]. Notably, JNJ-47965567 suppressed epileptic seizures in a mouse model well beyond the treatment period, suggesting potential disease-modifying effects, an outcome not reported for A-438079 or AFC-5128 . This sustained, post-treatment seizure suppression is a differentiating feature of JNJ-47965567 not observed with other P2X7 antagonists tested.

Seizure Models Epilepsy In Vivo Efficacy

JNJ-47965567: Key Research Applications


CNS Neuroinflammation & Microglia

JNJ-47965567 is the preferred tool compound for experiments requiring robust blockade of central P2X7 receptors, such as studies on microglial IL-1β release, neuroinflammation, and neurodegenerative disease models (e.g., ALS, epilepsy). Its quantified brain penetration (brain/plasma ratio = 0.8) and CNS target engagement (brain EC₅₀ = 78 ng/mL) ensure that observed effects are due to central P2X7 antagonism rather than peripheral mechanisms [1]. The compound's potent inhibition of IL-1β release in human monocytes (pIC₅₀ = 7.5) and rat microglia (pIC₅₀ = 7.1) further supports its use in translational neuroinflammatory research [2].

Epilepsy & Seizure Disorders

For investigators studying the role of P2X7 in seizure generation and epileptogenesis, JNJ-47965567 offers a unique advantage due to its demonstrated, sustained seizure suppression in mouse models and its ability to delay kindling development [1]. Unlike A-438079 or AZ-10606120, JNJ-47965567 reduces spontaneous seizure rates even after treatment cessation, suggesting potential disease-modifying properties that are not observed with alternative antagonists [2]. This makes JNJ-47965567 the compound of choice for epilepsy research aimed at understanding long-term P2X7-mediated pathophysiology.

Chronic Pain & Analgesia

JNJ-47965567 is validated in the rat model of neuropathic pain, where it exhibits modest yet statistically significant efficacy [1]. Its balanced cross-species potency (pKᵢ of 7.9 for human and 8.7 for rat) ensures that findings in rodent pain models can be more reliably translated to human P2X7 pharmacology [2]. Researchers studying the role of P2X7 in pain signaling will benefit from the compound's well-characterized pharmacokinetic and pharmacodynamic profile, enabling precise correlation of plasma/brain exposure with analgesic effects.

ALS & Motor Neuron Disease

In the SOD1ᴳ⁹³ᴬ mouse model of ALS, chronic administration of JNJ-47965567 (30 mg/kg, i.p., 4 times/week) delayed disease onset and improved motor performance in female mice [1]. While the effect is sex-specific and does not extend lifespan, these findings highlight a potential role for P2X7 antagonism in early disease intervention. The compound's ability to engage CNS P2X7 receptors is critical here, as non-brain-penetrant alternatives (e.g., BBG) would be ineffective or require non-physiological dosing routes to achieve central exposure [2].

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